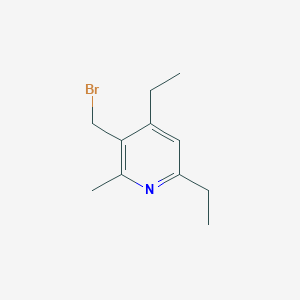

3-(Bromomethyl)-4,6-diethyl-2-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Bromomethyl)-4,6-diethyl-2-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by the presence of bromomethyl, diethyl, and methyl substituents on the pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4,6-diethyl-2-methylpyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 4,6-diethyl-2-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4,6-diethyl-2-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

3-(Bromomethyl)-4,6-diethyl-2-methylpyridine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4,6-diethyl-2-methylpyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The presence of electron-donating diethyl and methyl groups on the pyridine ring can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

3-(Bromomethyl)pyridine: Lacks the diethyl and methyl substituents, making it less sterically hindered and potentially more reactive in certain reactions.

4,6-Diethyl-2-methylpyridine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

3-(Chloromethyl)-4,6-diethyl-2-methylpyridine: Similar structure but with a chloromethyl group instead of bromomethyl, which can affect its reactivity and the types of reactions it undergoes.

Uniqueness

3-(Bromomethyl)-4,6-diethyl-2-methylpyridine is unique due to the combination of its substituents, which provide a balance of steric and electronic effects. This makes it a versatile intermediate for various synthetic applications, particularly in the development of pharmaceuticals and other bioactive compounds.

Biological Activity

3-(Bromomethyl)-4,6-diethyl-2-methylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H16BrN. The compound features a bromomethyl group at the 3-position and diethyl substitutions at the 4 and 6 positions of the pyridine ring. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate for synthesizing various derivatives with improved biological properties.

Synthesis Methods:

- Bromomethylation : The bromomethyl group can be introduced via bromomethylation reactions using reagents like formaldehyde and hydrogen bromide.

- Alkylation Reactions : Alkylation of pyridine derivatives can yield various substituted products, enhancing their pharmacological profiles.

Biological Activity

The biological activity of this compound has been investigated in various studies. Notably, compounds with similar structural motifs have shown significant pharmacological effects, including:

- Antimicrobial Activity : Pyridine derivatives are known for their antibacterial properties. For example, studies have indicated that certain substituted pyridines can inhibit the growth of Gram-positive and Gram-negative bacteria, including strains like Acinetobacter baumannii and Escherichia coli .

- Enzyme Inhibition : Compounds related to this structure have been evaluated as inhibitors of key enzymes involved in bacterial metabolism. For instance, high-throughput screening has identified potent inhibitors targeting enzymes like BasE involved in siderophore biosynthesis .

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory activities by modulating pathways involving prostaglandins, which are crucial mediators in inflammatory responses .

Structure-Activity Relationships (SAR)

The biological activity of pyridine derivatives is often influenced by their substitution patterns. The following table summarizes findings related to SAR for compounds similar to this compound:

| Compound Name | IC50 (nM) | Biological Activity | Key Structural Features |

|---|---|---|---|

| This compound | TBD | Potential antibacterial | Bromomethyl and diethyl substitutions |

| 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine | 2 | Inhibitor of BasE | Phenyl substitution enhances binding |

| 4-(bromomethyl)pyridine | TBD | Antimicrobial | Bromomethyl group increases reactivity |

Case Studies

- Antibacterial Screening : A study focusing on various pyridine derivatives highlighted that those with bromomethyl substitutions exhibited enhanced antibacterial activity against Pseudomonas aeruginosa compared to their non-brominated counterparts. This suggests that the bromine atom plays a critical role in increasing the compound's lipophilicity and membrane permeability .

- Inflammation Models : In vivo studies using animal models indicated that compounds derived from similar scaffolds demonstrated significant reductions in inflammatory markers when tested against induced inflammation . This points towards a potential therapeutic application in treating inflammatory diseases.

Properties

Molecular Formula |

C11H16BrN |

|---|---|

Molecular Weight |

242.16 g/mol |

IUPAC Name |

3-(bromomethyl)-4,6-diethyl-2-methylpyridine |

InChI |

InChI=1S/C11H16BrN/c1-4-9-6-10(5-2)13-8(3)11(9)7-12/h6H,4-5,7H2,1-3H3 |

InChI Key |

WCGUPSNRENNHQK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC(=C1CBr)C)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.